molecular formula C17H19FN2O2 B2574683 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351584-56-9

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2574683
CAS No.: 1351584-56-9
M. Wt: 302.349
InChI Key: IDDMDWMPBMJQJD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351584-56-9) is a synthetic organic compound with the molecular formula C17H19FN2O2 and a molecular weight of 302.34 . This compound features a urea core, a functional group of paramount importance in modern drug discovery due to its exceptional ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing drug potency and selectivity . Urea derivatives are extensively investigated across numerous therapeutic areas, including the development of anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic agents . The molecular structure incorporates a 4-fluorobenzyl group, a common pharmacophore in medicinal chemistry, and a 2-hydroxy-3-phenylpropyl chain, which may influence the compound's physicochemical properties and binding affinity. Researchers value this compound as a key intermediate or building block for constructing more complex molecules and for studying structure-activity relationships (SAR) . Its properties make it a candidate for use in the development of kinase inhibitors and in the exploration of novel antiproliferative agents, as evidenced by research on structurally related urea-containing compounds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMDWMPBMJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with an amine to form the fluorobenzylamine intermediate.

    Formation of the Hydroxyphenylpropyl Intermediate: The hydroxyphenylpropyl group can be synthesized through a series of reactions starting from benzaldehyde, involving aldol condensation and reduction steps.

    Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent such as phosgene or a safer alternative like triphosgene under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Hydroxy vs. Methoxy/Triazole/Tetrazole Groups : The hydroxy group in the target compound likely improves water solubility compared to Product 14’s methoxy group but may reduce metabolic stability relative to GEN-1’s triazole or the tetrazole in ’s compound .
  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound and GEN-1 may offer stronger π-π stacking than 3-fluorobenzyl derivatives (e.g., ) due to optimized electron distribution .

Pharmacokinetic and Pharmacodynamic Predictions

  • Lipophilicity : The target compound’s logP is expected to be lower than GEN-1 (due to hydroxy vs. triazole) but higher than [(3-fluorophenyl)methyl]urea derivatives .
  • Metabolic Stability : The hydroxy group may make the target susceptible to glucuronidation, whereas GEN-1’s triazole and ’s tetrazole could resist first-pass metabolism .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound classified under ureas, characterized by a carbonyl group bonded to two amine groups. The presence of a fluorobenzyl group and a hydroxyphenylpropyl group suggests potential unique chemical and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea, with a molecular formula of C17H19FN2O2C_{17}H_{19}FN_2O_2. The structure includes:

  • A fluorobenzyl moiety, which may enhance metabolic stability.
  • A hydroxyphenylpropyl group, potentially influencing its biological interactions.
PropertyValue
Molecular Weight303.35 g/mol
LogP (octanol-water)3.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and catalytic activity.
  • Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways, influencing physiological responses.

Case Study: Anticancer Activity

A study investigating urea derivatives demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines. For instance, derivatives with fluorinated aromatic groups showed increased potency in inhibiting tumor growth due to enhanced lipophilicity and cellular uptake.

Table 2: Comparative Biological Activity of Urea Derivatives

CompoundActivity TypeIC50 (µM)
This compoundTBDTBD
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)ureaAnticancer25
1-(4-Methylbenzyl)-3-(2-hydroxy-3-phenylpropyl)ureaAnti-inflammatory15

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds suggests that the presence of a fluorine atom may enhance metabolic stability. This can lead to prolonged circulation times in biological systems, potentially improving therapeutic efficacy.

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